molecular formula C9H15N3 B3097746 4-(4-methyl-1H-pyrazol-5-yl)piperidine CAS No. 1316223-49-0

4-(4-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B3097746
CAS No.: 1316223-49-0
M. Wt: 165.24
InChI Key: LFOBDIZBSQDVSY-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-5-yl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 4-methylpyrazole moiety at the 4-position. Its hydrochloride salt (CAS: 2702587-75-3) has a molecular formula of C₉H₁₆ClN₃ and a molecular weight of 201.7 g/mol . The compound’s structure combines the rigidity of the piperidine scaffold with the aromatic and hydrogen-bonding capabilities of the pyrazole ring, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

4-(4-methyl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBDIZBSQDVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The pyrazole is then reacted with piperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings .

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various physiological effects, such as reduced inflammation and lower blood pressure.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and notable properties:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Methyl-1H-pyrazol-5-yl)piperidine HCl Pyrazole (4-methyl) at 4-piperidine 201.7 Intermediate for receptor ligands
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Triazole (3-phenyl) at 4-piperidine 264.75 Irritant; potential CNS applications
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine Tetrazole (methyl) with sulfur linkage Not reported Sulfur-containing bioisostere
BI-5-HT2A/D2 ligands (e.g., benzisoxazolyl-piperidine) Benzisoxazole at 4-piperidine Varies High 5-HT2A affinity, low D2 affinity
1-Acyl-5-aryl-dihydropyrazol-3-yl-piperidine Dihydropyrazole with acyl/aryl groups Varies Anti-inflammatory or antimicrobial activity

Pharmacological and Binding Affinity Differences

  • Receptor Selectivity: Benzisoxazole-substituted piperidines (e.g., BI-5-HT2A ligands) exhibit >10-fold higher binding affinity for 5-HT2A receptors compared to D2 receptors, with fluorinated derivatives showing enhanced selectivity .
  • However, their safety profiles may differ, as some triazole derivatives are classified as irritants . Tetrazole-thioether derivatives (e.g., 4-((1-methyltetrazol-5-yl)thio)piperidine) introduce sulfur, which can influence metabolic stability and redox properties .

Biological Activity

4-(4-methyl-1H-pyrazol-5-yl)piperidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methyl-1H-pyrazole moiety. This unique substitution pattern significantly influences its chemical reactivity and biological activity, particularly in enzyme inhibition and anti-inflammatory responses.

4-(4-methyl-1H-pyrazol-5-yl)piperidine has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). The mechanism involves binding to the active site of sEH, preventing the hydrolysis of epoxides into diols. This inhibition is crucial as it can lead to increased levels of bioactive epoxides that have beneficial cardiovascular effects .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including 4-(4-methyl-1H-pyrazol-5-yl)piperidine. Various derivatives have shown promising results against bacterial strains such as E. coli and Bacillus subtilis. In one study, compounds derived from piperidine exhibited significant antibacterial activity, demonstrating their potential in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting its utility in managing inflammatory diseases. For instance, compounds similar to 4-(4-methyl-1H-pyrazol-5-yl)piperidine exhibited up to 85% inhibition of TNF-α at certain concentrations .

Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention in recent years. Studies indicate that 4-(4-methyl-1H-pyrazol-5-yl)piperidine may inhibit various cancer cell lines, including breast and lung cancers. The compound's mechanism involves targeting multiple cancer-related pathways, such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation .

Case Studies

Study Findings Reference
Antibacterial EvaluationShowed significant activity against E. coli and Bacillus subtilis
Anti-inflammatory ActivityUp to 85% inhibition of TNF-α at specific concentrations
Anticancer ActivityInhibited growth in breast cancer cells (MDA-MB-231)

Q & A

Q. How to design controlled studies for assessing metabolic stability?

  • Methodology : Use liver microsomes or hepatocytes with LC-MS/MS quantification. Compare half-life (t½) against positive controls (e.g., verapamil). Adjust substituents (e.g., trifluoromethyl groups) to block CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methyl-1H-pyrazol-5-yl)piperidine
Reactant of Route 2
4-(4-methyl-1H-pyrazol-5-yl)piperidine

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